4-Tert-butylbenzenesulfonic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

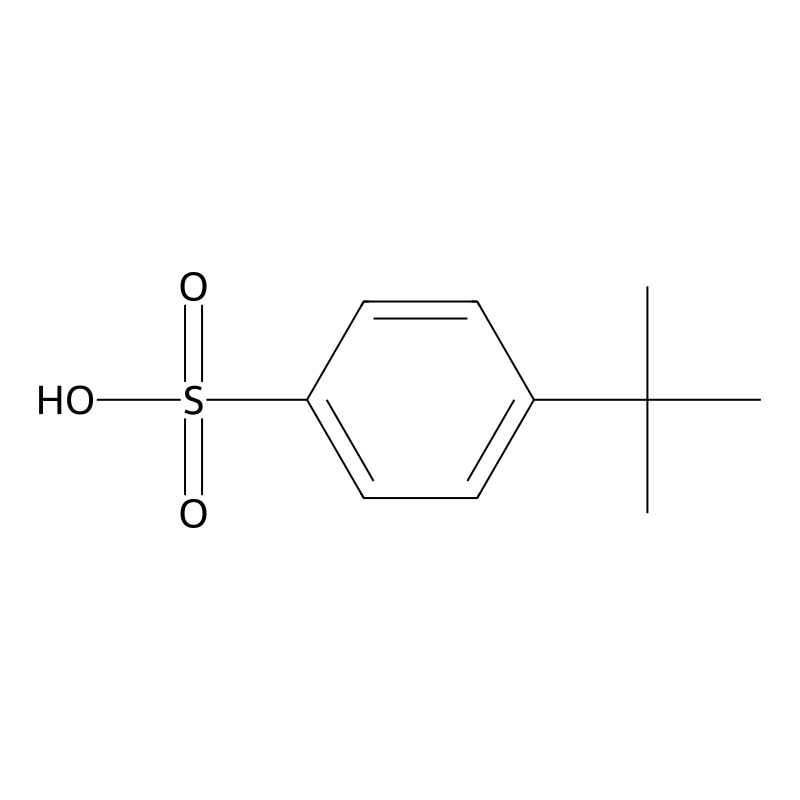

4-Tert-butylbenzenesulfonic acid is an organic compound classified as a benzenesulfonic acid and its derivatives. It features a tert-butyl group attached to the benzene ring, enhancing its solubility and reactivity. The compound has the molecular formula and a molecular weight of approximately 214.281 g/mol. Its structure can be represented as follows:

- IUPAC Name: 4-tert-butylbenzene-1-sulfonic acid

- Chemical Structure:

- SMILES: CC(C)(C)C1=CC=C(C=C1)S(O)(=O)=O

- InChI: InChI=1S/C10H14O3S/c1-10(2,3)8-4-6-9(7-5-8)14(11,12)13/h4-7H,1-3H3,(H,11,12,13)

This compound is notable for its applications in various

- Esterifications: Facilitating the formation of esters from alcohols and acids.

- Friedel-Crafts Reactions: Serving as a catalyst for alkylation and acylation of aromatic compounds .

The compound can also undergo chlorination reactions to produce derivatives like 4-tert-butylbenzenesulfonyl chloride when reacted with chlorinating agents such as thionyl chloride .

Research indicates that 4-tert-butylbenzenesulfonic acid exhibits biological activity, particularly in relation to thrombin inhibition. Thrombin plays a crucial role in blood coagulation and inflammation. The compound has been noted for its ability to bind calcium ions, which is significant in various biological processes .

Several methods exist for synthesizing 4-tert-butylbenzenesulfonic acid:

- Direct Sulfonation: Tert-butylbenzene can be sulfonated using sulfuric acid or oleum under controlled conditions.

- Chlorination followed by Hydrolysis: As described in patent literature, this method involves chlorinating tert-butylbenzene to form the sulfonyl chloride derivative, which can then be hydrolyzed to yield the sulfonic acid .

4-Tert-butylbenzenesulfonic acid has diverse applications across various fields:

- Catalysis: Used extensively in organic synthesis for catalyzing esterification and Friedel-Crafts reactions.

- Industrial Chemicals: Serves as an intermediate in the production of other chemicals.

- Research: Employed in laboratory settings for studying reaction mechanisms and properties of sulfonic acids.

4-Tert-butylbenzenesulfonic acid shares structural similarities with other benzenesulfonic acids but is unique due to the tert-butyl substituent, which influences its physical and chemical properties. Here are some similar compounds for comparison:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| Benzenesulfonic Acid | Simple benzene ring with sulfonate | Basic structure without bulky substituents |

| p-Toluenesulfonic Acid | Methyl group on benzene | More polar than tert-butyl variant |

| 4-Hydroxybenzenesulfonic Acid | Hydroxyl group instead of tert-butyl | Exhibits different reactivity profiles |

The presence of the tert-butyl group in 4-tert-butylbenzenesulfonic acid enhances its solubility and sterics compared to these other compounds, making it particularly useful in specific catalytic applications.